Molecular Shape and Hydrogen-Bonding Capacity Differentiates the Morpholine Analog from the Piperidine and Azepane Series
The target compound presents a morpholine substituent (6 H-bond acceptors, 1 H-bond donor) on the pyridazine ring . Replacement of morpholine with piperidine (N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide) reduces the H-bond acceptor count and removes the ether oxygen, which can attenuate hinge-region binding in kinase targets [1]. The azepane analog (N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide) introduces a larger seven-membered ring that alters the conformational envelope and may clash with the solvent-front pocket.
| Evidence Dimension | Hydrogen-bond acceptor count and ring size |
|---|---|
| Target Compound Data | 6 H-bond acceptors; 6-membered morpholine ring |
| Comparator Or Baseline | Piperidine analog: 5 H-bond acceptors; 6-membered piperidine ring. Azepane analog: 5 H-bond acceptors; 7-membered azepane ring |
| Quantified Difference | Delta of +1 H-bond acceptor vs. piperidine and azepane analogs; ring size difference of 0 (vs. piperidine) and +1 (vs. azepane) |
| Conditions | Computed molecular properties (Chem960) and general medicinal chemistry principles |
Why This Matters
An additional hydrogen-bond acceptor and optimal ring size can significantly impact target binding affinity and selectivity; users who require the exact morpholine pharmacophore for their assay cannot substitute with the piperidine or azepane variants without risking loss of activity.
- [1] Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. Xcovery Holding Company, LLC. US Patent Publication US2014/0221376 A1. August 7, 2014. (General teaching that pyridazine 6-position substitution modulates kinase inhibition potency). View Source
